CP-547632 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

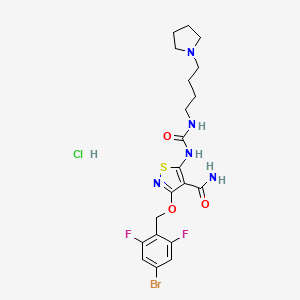

3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrF2N5O3S.ClH/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28;/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPJZJJMQDXYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrClF2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252003-71-7 | |

| Record name | CP-547632 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252003717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-547632 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR4BWW90F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CP-547,632 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547,632 hydrochloride is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor Receptor (bFGFR).[1][2] By competitively binding to the ATP-binding site of these receptors, CP-547,632 effectively blocks the downstream signaling cascades responsible for angiogenesis, tumor cell proliferation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of CP-547,632, including its kinase selectivity, impact on signaling pathways, and a summary of its clinical evaluation. Detailed experimental protocols for key assays are also provided to facilitate further research.

Core Mechanism of Action: Dual Inhibition of VEGFR-2 and bFGFR

CP-547,632 is an ATP-competitive inhibitor, meaning it vies with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of its target receptors.[3] Its primary targets are VEGFR-2 and bFGFR, two key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2]

The binding of their respective ligands, VEGF and bFGF, to VEGFR-2 and bFGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways. CP-547,632, by occupying the ATP-binding pocket, prevents this autophosphorylation, thereby abrogating the downstream signaling.

Quantitative Analysis of Inhibitory Activity and Selectivity

The potency and selectivity of CP-547,632 have been characterized through various in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) values from key enzymatic and cell-based assays are summarized below.

| Target | Assay Type | IC50 (nM) | Reference(s) |

| VEGFR-2 (KDR) | Enzymatic Kinase Assay | 11 | [1][2] |

| bFGF Receptor (FGFR) | Enzymatic Kinase Assay | 9 | [1][2] |

| VEGF-stimulated VEGFR-2 | Whole-Cell Phosphorylation Assay | 6 | [1][2] |

| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | Enzymatic Kinase Assay | >1000 | [4] |

| Epidermal Growth Factor Receptor (EGFR) | Enzymatic Kinase Assay | >1000 | [4] |

In Vivo Efficacy: In a murine tumor model, oral administration of CP-547,632 resulted in a dose-dependent inhibition of VEGFR-2 phosphorylation in tumors with an EC50 of 590 ng/mL.[1][2]

Impact on Downstream Signaling Pathways

The inhibition of VEGFR-2 and bFGFR by CP-547,632 disrupts critical signaling pathways involved in cell proliferation, survival, and migration, primarily the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathways.

VEGFR-2 Signaling Cascade

Upon activation by VEGF, VEGFR-2 initiates a complex network of intracellular signals. CP-547,632's inhibition of VEGFR-2 autophosphorylation blocks the recruitment and activation of downstream signaling molecules.

bFGFR Signaling Cascade

Similarly, bFGF-mediated activation of its receptor tyrosine kinase is also a key driver of angiogenesis and cell proliferation. CP-547,632's inhibitory action on bFGFR blocks these downstream effects.

Experimental Protocols

In Vitro Kinase Assay (VEGFR-2)

This protocol outlines a method to determine the in vitro inhibitory activity of CP-547,632 against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

CP-547,632 hydrochloride

-

ATP (γ-32P-ATP for radiometric assay, or cold ATP for luminescence-based assay)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well assay plates

-

Phosphocellulose filter mats or luminescence detection reagent (e.g., ADP-Glo™)

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of CP-547,632 in DMSO and then dilute further in kinase assay buffer.

-

In a 96-well plate, add the diluted CP-547,632 or vehicle control (DMSO).

-

Add the VEGFR-2 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (containing a tracer amount of γ-32P-ATP for radiometric detection).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats extensively to remove unincorporated γ-32P-ATP. Measure the incorporated radioactivity using a scintillation counter.

-

For Luminescence Assay: Stop the kinase reaction and measure the remaining ATP using a luminescence-based kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of CP-547,632 and determine the IC50 value by non-linear regression analysis.

Whole-Cell VEGFR-2 Phosphorylation Assay

This protocol describes a method to assess the ability of CP-547,632 to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other cells expressing VEGFR-2

-

Cell culture medium and serum-free medium

-

Recombinant human VEGF-A

-

CP-547,632 hydrochloride

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

-

Western blotting reagents and equipment or ELISA-based detection system

Procedure:

-

Seed HUVECs in multi-well plates and grow to near confluency.

-

Serum-starve the cells for 4-24 hours.

-

Pre-treat the cells with various concentrations of CP-547,632 or vehicle control for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse the cells.

-

Determine the protein concentration of the cell lysates.

-

Analyze the levels of phosphorylated and total VEGFR-2 using Western blotting or a specific ELISA kit.

-

Quantify the band intensities (for Western blot) or absorbance/luminescence (for ELISA) and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.

-

Calculate the percent inhibition of VEGFR-2 phosphorylation for each CP-547,632 concentration and determine the IC50 value.

Clinical Development Summary

CP-547,632 has been evaluated in clinical trials for the treatment of various solid tumors.

-

Phase I Trial (NCT00052294): A Phase I study of oral CP-547,632 in combination with paclitaxel and carboplatin was conducted in patients with advanced non-small cell lung cancer (NSCLC). The maximum tolerated dose of CP-547,632 in this combination was determined to be 200 mg/day. The combination was found to be safely administered with standard doses of paclitaxel and carboplatin.[2]

-

Phase II Trial: A Phase II study evaluated CP-547,632 in patients with small-volume, recurrent epithelial ovarian, primary peritoneal, or fallopian tube cancer who had failed first-line platinum-based therapy.[5] The study aimed to determine the efficacy of the compound in this patient population.[5]

Conclusion

CP-547,632 hydrochloride is a potent dual inhibitor of VEGFR-2 and bFGFR, key drivers of tumor angiogenesis. Its mechanism of action involves the ATP-competitive inhibition of these receptor tyrosine kinases, leading to the suppression of downstream signaling pathways critical for endothelial cell proliferation, survival, and migration. The preclinical data demonstrate significant anti-angiogenic and anti-tumor activity. While clinical development has been undertaken, further investigation is required to fully elucidate its therapeutic potential in various cancer types. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals interested in the continued exploration of CP-547,632 and similar targeted therapies.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. ascopubs.org [ascopubs.org]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

Therapeutic Potential of CP-547,632 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547,632 hydrochloride is a potent, orally bioavailable small molecule inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. By targeting the primary mediator of angiogenesis, CP-547,632 has demonstrated significant therapeutic potential in preclinical models of cancer by inhibiting tumor growth and vascularization. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical evaluation of CP-547,632 hydrochloride, along with detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are the principal drivers of this process in many solid tumors. Consequently, inhibiting the VEGFR-2 signaling cascade has become a cornerstone of modern anti-cancer therapy. CP-547,632 hydrochloride emerged as a promising therapeutic agent in this class, exhibiting potent and selective inhibition of VEGFR-2 kinase activity. This document details the preclinical and clinical findings related to CP-547,632 hydrochloride, offering a technical resource for the scientific community.

Mechanism of Action

CP-547,632 is an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1] By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, it prevents the autophosphorylation and subsequent activation of the receptor. This blockade of VEGFR-2 signaling inhibits downstream pathways responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.[1] In addition to its potent activity against VEGFR-2, CP-547,632 also demonstrates inhibitory effects on the basic fibroblast growth factor (bFGF) receptor kinase.[1]

Signaling Pathway

Preclinical Data

In Vitro Kinase and Cell-Based Assays

CP-547,632 demonstrates potent inhibition of VEGFR-2 and bFGF kinases. The inhibitory activity was also confirmed in whole-cell assays.[1]

| Target/Assay | IC50 (nM) |

| VEGFR-2 Kinase | 11[1] |

| bFGF Kinase | 9[1] |

| VEGF-stimulated VEGFR-2 Autophosphorylation (in cells) | 6[1] |

In Vivo Angiogenesis Assays

The anti-angiogenic activity of CP-547,632 was evaluated in a murine corneal angiogenesis model. Oral administration of CP-547,632 resulted in a dose-dependent inhibition of VEGF-induced angiogenesis, with an ED50 of 10-25 mg/kg.[2]

Xenograft Tumor Models

The in vivo efficacy of CP-547,632 was assessed in various human tumor xenograft models in athymic mice. Daily oral administration of CP-547,632 led to significant tumor growth inhibition.[2]

| Cell Line (Tumor Type) | Dose (mg/kg, p.o., qd) | Treatment Duration (days) | Tumor Growth Inhibition (%) |

| Colo-205 (Colon) | 100 | 12 | 85[2] |

| DLD-1 (Colon) | 100 | 9 | 69[2] |

| EBC-1 (NSCLC) | 100 | Not Specified | ~50[2] |

| H460 (NSCLC) | 100 | Not Specified | ~50[2] |

Clinical Trials

CP-547,632 hydrochloride has been evaluated in clinical trials for the treatment of various solid tumors, most notably in non-small cell lung cancer (NSCLC).

Phase I/II Trial in Advanced NSCLC

A Phase I/II multicenter, open-label trial was conducted to evaluate the safety and efficacy of CP-547,632 in combination with paclitaxel and carboplatin as a first-line treatment for advanced NSCLC.[3]

Patient Population: Patients with Stage IIIB/IV or recurrent NSCLC.[3] Treatment Regimen:

-

Phase I: Dose escalation of oral daily CP-547,632 in combination with paclitaxel (225 mg/m²) and carboplatin (AUC=6) every 3 weeks.[3]

-

Phase II: Patients were randomized to receive either CP-547,632 (at the MTD from Phase I) plus chemotherapy or chemotherapy alone.[3]

| Parameter | Value |

| Maximum Tolerated Dose (MTD) of CP-547,632 | 200 mg (orally, daily)[3] |

| Dose-Limiting Toxicities (at 250 mg) | Grade 3 rash and diarrhea[3] |

| Objective Response Rate (ORR) - Phase II | |

| CP-547,632 + Chemotherapy | 28.6% (4/14 patients with confirmed partial response)[3] |

| Chemotherapy Alone | 25% (4/17 patients with confirmed partial response)[3] |

Other Clinical Investigations

CP-547,632 has also been investigated in Phase I trials in patients with advanced solid tumors and in Phase II trials for ovarian cancer. Detailed quantitative results from these trials are not widely available in the public domain.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the in vitro potency of CP-547,632 in inhibiting VEGFR-2 kinase activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human VEGFR-2 kinase domain and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) are prepared in a kinase reaction buffer.

-

Compound Dilution: CP-547,632 hydrochloride is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the VEGFR-2 enzyme, substrate, and the test compound in a 96-well plate.

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 45 minutes).

-

Detection: The amount of ATP consumed, which is inversely proportional to the kinase inhibition, is quantified using a luminescence-based assay (e.g., Kinase-Glo®).

-

Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro Kinase Assay

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CP-547,632 in a murine model.

Methodology:

-

Cell Culture: Human tumor cells (e.g., Colo-205) are cultured in appropriate media.

-

Animal Model: Athymic nude mice (4-6 weeks old) are used.

-

Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of media) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: CP-547,632 is administered orally (p.o.) daily (qd) at the desired doses. The control group receives the vehicle.

-

Tumor Measurement: Tumor dimensions (length and width) are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: (width² x length) / 2.

-

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow: Xenograft Model

Conclusion

CP-547,632 hydrochloride is a potent inhibitor of VEGFR-2 and bFGF kinases with demonstrated anti-angiogenic and anti-tumor activity in preclinical models. While it showed a manageable safety profile in clinical trials, its combination with standard chemotherapy for advanced NSCLC did not result in a significant improvement in efficacy. The therapeutic potential of CP-547,632 as a monotherapy or in other cancer types or combination regimens warrants further investigation. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug development.

References

- 1. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A phase I/randomized phase II, non-comparative, multicenter, open label trial of CP-547,632 in combination with paclitaxel and carboplatin or paclitaxel and carboplatin alone as first-line treatment for advanced non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of CP-547,632 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547,632 hydrochloride is a potent, orally bioavailable, and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) receptor tyrosine kinases. Developed by Pfizer, this novel isothiazole derivative emerged from a discovery program aimed at identifying small molecule inhibitors of angiogenesis, a critical process for tumor growth and metastasis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of CP-547,632, including detailed experimental protocols and a summary of its pharmacological profile.

Introduction: The Rationale for Targeting Angiogenesis

The growth of solid tumors beyond a few millimeters is critically dependent on the formation of new blood vessels, a process known as angiogenesis. Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process, making them attractive targets for cancer therapy.[1][2][3] By inhibiting VEGFR-2 signaling, it is possible to disrupt the blood supply to tumors, thereby impeding their growth and metastatic potential. CP-547,632 was developed to be a potent and selective small molecule inhibitor of VEGFR-2 tyrosine kinase activity.[2][3]

Discovery and Chemical Synthesis

CP-547,632, chemically known as 3-(4-Bromo-2,6-difluoro-benzyloxy)-5-[3-(4-pyrrolidin-1-yl-butyl)-ureido]-isothiazole-4-carboxylic acid amide, is a novel isothiazole derivative identified by Pfizer Global Research and Development.[2][4] Its synthesis was described in United States patent 6,235,764.[4] The methanesulfonic acid salt form of the compound was utilized in the key pharmacological studies.[5]

Mechanism of Action: A Dual Inhibitor of VEGFR-2 and FGFR

CP-547,632 functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1][5] This means it binds to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to downstream signaling molecules. This blockade of autophosphorylation is a critical step in halting the signaling cascade that leads to endothelial cell proliferation and migration.[1][6]

Kinetic analyses have confirmed that CP-547,632 is an ATP-competitive inhibitor of human VEGFR-2.[5] In addition to its potent activity against VEGFR-2, CP-547,632 also demonstrates inhibitory effects on the basic fibroblast growth factor (FGF) receptor kinase.[2][3]

Signaling Pathway

The binding of VEGF to VEGFR-2 on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to cell proliferation, migration, and survival. CP-547,632 blocks the initial autophosphorylation step, thereby inhibiting these downstream effects.

Pharmacological Profile

The pharmacological properties of CP-547,632 have been extensively characterized through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

CP-547,632 is a potent inhibitor of both VEGFR-2 and FGF kinases.[2][3] It demonstrates selectivity for these receptors over other related tyrosine kinases such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor β (PDGFR-β).[1][2][3]

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 11[1][2][3] |

| FGF Kinase | 9[2][3] |

| PDGFR-β | >1000[1] |

| EGFR | >1000[1] |

| Insulin Receptor | >1000[1] |

Cellular Activity

In cell-based assays, CP-547,632 effectively inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in endothelial cells.[1][2][3] This inhibition of receptor phosphorylation translates to a block in downstream cellular responses, such as proliferation.

| Assay | Cell Type | IC50 (nM) |

| VEGF-stimulated VEGFR-2 Phosphorylation | Porcine Aortic Endothelial Cells (PAE) expressing VEGFR-2 | 6[1][2][3] |

| VEGF-stimulated Thymidine Incorporation | Human Umbilical Vein Endothelial Cells (HUVEC) | 14[1][5] |

| bFGF-stimulated Thymidine Incorporation | Human Umbilical Vein Endothelial Cells (HUVEC) | 53[1][5] |

In Vivo Efficacy

The anti-angiogenic and anti-tumor effects of CP-547,632 have been demonstrated in various preclinical models.

In a VEGF-induced corneal angiogenesis model in BALB/c mice, oral administration of CP-547,632 resulted in a dose-dependent inhibition of neovascularization.[2][5] A dose of 25 mg/kg achieved 75% inhibition, while complete inhibition was observed at 100 mg/kg.[4][5] The compound also potently inhibits both VEGF- and bFGF-induced angiogenesis in a sponge model.[1][6]

Oral administration of CP-547,632 once daily led to significant, dose-dependent tumor growth inhibition in several human tumor xenograft models in athymic mice.[1]

| Xenograft Model | Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition (%) |

| Colo-205 (colon) | 100 | 85[1] |

| DLD-1 (colon) | 100 | 69[1] |

| MDA-MB-231 (breast) | Not specified | Dose-dependent[1] |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic and pharmacodynamic studies in mice bearing NIH3T3/H-ras tumors showed that oral administration of CP-547,632 led to dose-dependent inhibition of VEGFR-2 phosphorylation in the tumors.[2][3] The plasma concentrations required for this in vivo effect correlated well with the concentrations needed to inhibit angiogenesis in the corneal model.[2][3] The half-life of CP-547,632 in humans has been reported to be approximately 32 hours.[7]

| Parameter | Value |

| In vivo EC50 for VEGFR-2 Phosphorylation Inhibition | 590 ng/mL (plasma concentration)[2][3] |

| Half-life (in humans) | ~32 hours[7] |

Key Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of CP-547,632 on VEGFR-2 kinase was assessed using a 96-well plate format. The enzyme was incubated with varying concentrations of ATP and CP-547,632 at room temperature for 10 minutes. The reaction was initiated by the addition of a substrate, and the level of phosphorylation was quantified to determine the IC50 value.[1]

Cell-Based VEGFR-2 Phosphorylation Assay

Porcine aortic endothelial cells stably expressing full-length VEGFR-2 were used.[1] Serum-deprived cells were pre-incubated with CP-547,632 for 1 hour at 37°C. The cells were then stimulated with 500 ng/mL of VEGF. Whole-cell lysates were subjected to immunoprecipitation with an anti-VEGFR-2 antibody, followed by Western blot analysis using antibodies recognizing either the total protein or the phosphorylated form (PY).[1]

In Vivo Tumor Xenograft Studies

Human tumor cells (e.g., Colo-205, DLD-1) were implanted subcutaneously into athymic mice. When tumors reached a size of 75-150 mm³, the mice were randomized into treatment and control groups.[1] CP-547,632 was administered orally once daily (qd) at doses ranging from 6.25 to 100 mg/kg.[1] Tumor volumes were measured regularly to assess treatment efficacy.

Clinical Development

CP-547,632 entered clinical trials for the treatment of various human malignancies.[1][6] Phase I trials were conducted to evaluate its safety, pharmacokinetics, and preliminary efficacy, both as a single agent and in combination with standard chemotherapy regimens. For instance, a Phase I trial investigated CP-547,632 in combination with paclitaxel and carboplatin in patients with advanced non-small cell lung cancer (NSCLC).[7] In this study, the maximum tolerated dose of CP-547,632 was determined to be 200 mg/day, and the combination was found to be safe for further investigation.[7] The compound has also been studied in trials for ovarian, lung, peritoneal, and fallopian tube cancers, among others.[8]

Conclusion

CP-547,632 hydrochloride is a well-characterized, potent, and orally active dual inhibitor of VEGFR-2 and FGF receptor kinases. Its discovery and preclinical development provided a strong rationale for its advancement into clinical trials for the treatment of cancer. The compound effectively inhibits angiogenesis and tumor growth in preclinical models by blocking the ATP-binding site of its target kinases, thereby preventing downstream signaling. The data gathered from its preclinical and early clinical evaluation have contributed significantly to the understanding of the therapeutic potential of targeting angiogenesis in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. go.drugbank.com [go.drugbank.com]

CP-547632 Hydrochloride: A Technical Guide to Target Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547632 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting key receptor tyrosine kinases involved in angiogenesis, a critical process in tumor growth and metastasis. This technical guide provides a comprehensive overview of the target receptor binding affinity, mechanism of action, and experimental protocols related to CP-547632. The information is compiled from seminal preclinical studies to serve as a detailed resource for researchers in oncology and drug development.

Introduction

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to proliferate and disseminate. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are primary mediators of this process.[1][2] CP-547632 is a novel isothiazole derivative identified as a potent inhibitor of VEGFR-2 tyrosine kinase.[1][2][3] This document details its biochemical and cellular activity, selectivity profile, and the methodologies used for its characterization.

Target Receptor Binding Affinity and Kinase Inhibition

CP-547632 demonstrates high affinity for and potent inhibition of key pro-angiogenic receptor tyrosine kinases. The inhibitory activity has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being the primary metric.

Table 1: In Vitro Kinase Inhibition Profile of CP-547632

| Target Kinase | IC50 (nM) | Assay Type | Source |

| VEGFR-2 | 11 | Enzyme Assay | [1][2][3][4] |

| bFGF Receptor | 9 | Enzyme Assay | [1][2][3][4] |

| EGFR/Tie-2 Chimera | <10-fold selective vs. VEGFR-2 | Enzyme Assay | [1][5] |

| PDGF Receptor β | >1000 | Enzyme Assay | [1] |

| EGF Receptor | >1000 | Enzyme Assay | [1] |

| Insulin Receptor | >1000 | Enzyme Assay | [1] |

Table 2: Cellular Activity of CP-547632

| Cellular Process | IC50 (nM) | Cell Line | Assay Type | Source |

| VEGF-stimulated VEGFR-2 Autophosphorylation | 6 | Porcine Aortic Endothelial Cells (PAE) expressing VEGFR-2 | Whole-cell phosphorylation assay | [1][2][3][5] |

| VEGF-stimulated Thymidine Incorporation | 14 | Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | [1][5] |

| bFGF-stimulated Thymidine Incorporation | 53 | Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | [1][5] |

Mechanism of Action

CP-547632 functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1][5] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

Figure 1. Simplified signaling pathway of VEGFR-2 and the inhibitory action of CP-547632.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CP-547632.

In Vitro Kinase Assay

-

Objective: To determine the IC50 values of CP-547632 against purified recombinant human tyrosine kinases.

-

Methodology:

-

Purified recombinant human VEGFR-2 kinase domain is incubated with varying concentrations of CP-547632.

-

The kinase reaction is initiated by the addition of ATP.

-

The level of kinase autophosphorylation is measured. Kinetic analyses are performed to determine the mode of inhibition (e.g., ATP-competitive).[1][5]

-

Lineweaver-Burk plots can be generated by measuring kinase activity at increasing ATP concentrations in the presence of the inhibitor to confirm ATP-competitive inhibition.[1]

-

Figure 2. Experimental workflow for the in vitro kinase assay.

Whole-Cell VEGFR-2 Phosphorylation Assay

-

Objective: To assess the ability of CP-547632 to inhibit VEGF-stimulated VEGFR-2 autophosphorylation in a cellular environment.

-

Methodology:

-

Porcine aorta endothelial cells stably expressing full-length VEGFR-2 are serum-deprived.

-

The cells are pre-incubated with various concentrations of CP-547632 for 1 hour at 37°C.[1][5]

-

Cells are then stimulated with VEGF (e.g., 500 ng/ml).[1]

-

Whole-cell lysates are prepared and immunoprecipitated using an anti-VEGFR-2 antibody.

-

Western blot analysis is performed on the immunoprecipitates using antibodies that recognize either the total VEGFR-2 protein or the phosphorylated form (anti-phosphotyrosine).

-

Band densities are quantified to determine the IC50 value for the inhibition of phosphorylation.[1]

-

Endothelial Cell Proliferation Assay

-

Objective: To evaluate the effect of CP-547632 on growth factor-stimulated endothelial cell proliferation.

-

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVEC) are seeded in 96-well plates.

-

Cells are incubated with varying concentrations of CP-547632.

-

The cells are then stimulated with either VEGF or bFGF.

-

Proliferation is assessed by measuring [³H]thymidine incorporation.

-

The IC50 values are calculated based on the inhibition of thymidine incorporation.[1][5]

-

In Vivo Efficacy

CP-547632 has demonstrated significant anti-tumor activity in various human tumor xenograft models in athymic mice. Oral administration of CP-547632 led to a dose-dependent inhibition of tumor growth in models such as Colo-205, DLD-1, and MDA-MB-231 xenografts.[1][6] This anti-tumor effect is correlated with the inhibition of VEGFR-2 phosphorylation in the tumors and a decrease in microvascular density.[1] For instance, in mice with NIH3T3/H-ras tumors, orally administered CP-547632 inhibited VEGFR-2 phosphorylation in a dose-dependent manner with an EC50 of 590 ng/ml in plasma.[2][3]

Conclusion

This compound is a potent, ATP-competitive inhibitor of VEGFR-2 and other pro-angiogenic kinases. Its high affinity and specific inhibitory action translate to effective suppression of endothelial cell proliferation and in vivo anti-tumor efficacy. The data and protocols presented in this guide underscore the robust preclinical characterization of CP-547632 and provide a valuable resource for further research and development in the field of anti-angiogenic cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CP 547,632 - Biochemicals - CAT N°: 21773 [bertin-bioreagent.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Kinase Selectivity Profile of CP-547632 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of CP-547632 hydrochloride, a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. This document details its inhibitory activity against a panel of kinases, the methodologies used for these assessments, and the key signaling pathways affected.

Introduction

CP-547632 is an isothiazole derivative that acts as an ATP-competitive inhibitor of key tyrosine kinases involved in angiogenesis, the formation of new blood vessels—a critical process for tumor growth and metastasis.[1][2][3] Primarily targeting VEGFR-2, it also exhibits potent activity against the basic fibroblast growth factor (FGF) receptor.[1][2][3] Understanding the precise kinase selectivity is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects.

Kinase Selectivity Profile

CP-547632 demonstrates high potency against VEGFR-2 and bFGF kinases, with IC50 values in the low nanomolar range.[1][2][3][4] Its selectivity is notable when compared to other related tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor β (PDGFRβ), against which it is significantly less potent.[1][5]

Table 1: In Vitro Kinase and Cellular Inhibition Profile of CP-547632

| Target Kinase/Cellular Process | IC50 (nM) | Assay Type |

| VEGFR-2 (KDR) | 11 | Enzyme Assay |

| bFGF Receptor | 9 | Enzyme Assay |

| Tie-2 | 21 | Enzyme Assay |

| PDGFRβ | >10,000 | Enzyme Assay |

| EGFR | 2,800 | Enzyme Assay |

| Insulin Receptor | >10,000 | Enzyme Assay |

| VEGF-stimulated VEGFR-2 Phosphorylation | 6 | Cell-based Assay (PAE Cells) |

| VEGF-stimulated HUVEC Proliferation | 14 | Cell-based Assay |

| bFGF-stimulated HUVEC Proliferation | 53 | Cell-based Assay |

Data sourced from Beebe et al., Cancer Research, 2003.[1]

Experimental Protocols

The quantitative data presented above were derived from rigorous in vitro and cell-based assays. The methodologies for these key experiments are detailed below.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of CP-547632 on the enzymatic activity of purified recombinant human kinases.

Objective: To determine the concentration of CP-547632 required to inhibit 50% of the kinase's enzymatic activity (IC50).

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant human kinase domains (e.g., VEGFR-2, FGFR) are prepared. A generic substrate, such as a synthetic peptide, is used.

-

Reaction Mixture: The kinase, substrate, and varying concentrations of CP-547632 are incubated in a buffer solution containing ATP. The reaction is typically carried out in 96-well plates at room temperature for a defined period (e.g., 10 minutes).[1]

-

ATP Competition: Kinetic analyses, such as Lineweaver-Burk plots, are used to determine the mechanism of inhibition. For CP-547632, increasing concentrations of ATP were shown to overcome the inhibitory effect, confirming it as an ATP-competitive inhibitor.[1][5]

-

Detection: The phosphorylation of the substrate is quantified. This can be achieved through various methods, such as ELISA, radiometric assays (measuring incorporation of ³²P from [γ-³²P]ATP), or fluorescence-based assays.

-

Data Analysis: The percentage of inhibition for each concentration of CP-547632 is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable curve.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay measures the ability of CP-547632 to inhibit the autophosphorylation of VEGFR-2 within a cellular context in response to VEGF stimulation.[1]

Objective: To determine the IC50 value for the inhibition of VEGF-induced VEGFR-2 phosphorylation in whole cells.

Methodology:

-

Cell Culture: Porcine aorta endothelial (PAE) cells stably transfected to express full-length human VEGFR-2 are used.[1] Cells are cultured to sub-confluence and then serum-starved to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of CP-547632 for a specified time (e.g., 1 hour at 37°C).[1]

-

VEGF Stimulation: The cells are then stimulated with a specific concentration of VEGF (e.g., 500 ng/ml) to induce VEGFR-2 dimerization and autophosphorylation.[1]

-

Cell Lysis and Immunoprecipitation: Cells are lysed, and the total protein concentration is determined. VEGFR-2 is then immunoprecipitated from the cell lysates using an anti-VEGFR-2 antibody.[1]

-

Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-2 and subsequently with an anti-VEGFR-2 antibody to determine the total amount of immunoprecipitated receptor.[1]

-

Quantification: The intensity of the phosphotyrosine bands is quantified using densitometry and normalized to the total amount of VEGFR-2. The IC50 value is calculated from the dose-response curve.[1]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by CP-547632 and the general workflow of the experimental protocols described.

Conclusion

This compound is a potent, ATP-competitive inhibitor of VEGFR-2 and FGFR kinases. Its selectivity profile, characterized by strong inhibition of these key pro-angiogenic receptors and significantly weaker activity against other tyrosine kinases like PDGFRβ and EGFR, underscores its targeted mechanism of action. The data derived from robust in vitro and cell-based assays confirm its ability to block the signaling cascades that drive endothelial cell proliferation and survival. This detailed understanding of its kinase selectivity is fundamental for ongoing research and the strategic development of CP-547632 and related compounds in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

Preclinical Efficacy of CP-547,632 Hydrochloride in Xenograft Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for CP-547,632 hydrochloride, a potent and orally bioavailable inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases, in various xenograft models. The data presented herein summarizes the anti-tumor and anti-angiogenic activity of this compound, highlighting its mechanism of action and therapeutic potential.

Core Mechanism of Action

CP-547,632 is an ATP-competitive tyrosine kinase inhibitor. Its primary targets are VEGFR-2 and FGFR-2.[1][2] By inhibiting the phosphorylation of these receptors on endothelial cells, CP-547,632 effectively blocks the signaling cascades responsible for endothelial cell proliferation and migration, key processes in angiogenesis. The resulting inhibition of new blood vessel formation in tumors leads to a reduction in tumor growth.[3][4][5] The antitumor activity observed with CP-547,632 is likely a result of its combined effects on these critical pathways.[1]

Below is a diagram illustrating the signaling pathway targeted by CP-547,632.

In Vivo Anti-Tumor Efficacy in Human Xenograft Models

CP-547,632 has demonstrated significant, dose-dependent tumor growth inhibition in a variety of human tumor xenograft models established in athymic mice. Daily oral administration was well-tolerated, with no reported weight loss, morbidity, or deaths at efficacious doses.[1]

| Xenograft Model | Cell Line | Tumor Type | Dose (mg/kg, p.o., qd) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Reference |

| Colo-205 | Human Colon Carcinoma | Colon | 100 | 12 | 85 | [1][3][4] |

| DLD-1 | Human Colon Adenocarcinoma | Colon | 100 | 9 | 69 | [1][3] |

| MDA-MB-231 | Human Breast Adenocarcinoma | Breast | 100 | 24 | 80 | [1][3] |

| EBC-1 | Human Lung Squamous Cell Carcinoma | Non-Small Cell Lung | 100 | Not Specified | ~50 | [1] |

| H460 | Human Large Cell Lung Cancer | Non-Small Cell Lung | 100 | Not Specified | ~50 | [1] |

It is noteworthy that while CP-547,632 as a single agent induced tumor stasis, it did not lead to tumor regressions in these models. However, when used in combination with conventional cytotoxic drugs, tumor regressions were observed.[1]

In Vivo Anti-Angiogenic and Mechanistic Studies

The anti-tumor effects of CP-547,632 are directly linked to its anti-angiogenic properties. Several in vivo models were utilized to confirm its mechanism of action.

Inhibition of VEGFR-2 Phosphorylation

In mice bearing NIH3T3/H-ras tumors, a model where VEGFR expression is localized to the invading murine vasculature, oral administration of CP-547,632 led to a dose-dependent inhibition of VEGFR-2 phosphorylation.[3][4][5] A single oral dose of 50 mg/kg resulted in approximately 50% inhibition of measurable VEGFR-2 phosphorylation for 3 hours.[1][3]

Angiogenesis Inhibition

| Model | Angiogenesis Induction | Dose (mg/kg, p.o., qd) | Treatment Duration (days) | Angiogenesis Inhibition (%) | Reference |

| Mouse Corneal Angiogenesis | VEGF-hydron pellet | 25 | 5 | 75 | [1][3] |

| Mouse Corneal Angiogenesis | VEGF-hydron pellet | 100 | 5 | 100 | [1][3] |

| Mouse Sponge Angiogenesis | VEGF-soaked sponge | 100 | 5 | 71 | [1][3] |

| Mouse Sponge Angiogenesis | bFGF-soaked sponge | 100 | 5 | 89 | [1][3] |

Reduction in Microvessel Density (MVD)

Consistent with its anti-angiogenic mechanism, treatment with CP-547,632 resulted in a significant reduction in tumor microvasculature. In DLD-1 colon carcinoma xenografts, daily oral administration of 100 mg/kg, which led to 69% tumor growth inhibition, also caused a statistically significant 38% decrease in microvessel density as measured by CD31 immunohistochemistry.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline the key experimental protocols used in the evaluation of CP-547,632.

Human Tumor Xenograft Studies

A standardized workflow was employed for evaluating the in vivo anti-tumor activity of CP-547,632.

-

Animal Model: Athymic (nude) mice were used.

-

Tumor Cell Implantation: Human tumor cell lines were injected subcutaneously into the flank of the mice.[1]

-

Treatment Initiation: Dosing commenced once tumors reached a volume of 75–150 mm³.[1][3]

-

Drug Formulation and Administration: CP-547,632 was administered orally (p.o.) once daily (qd).

-

Monitoring: Tumor dimensions were measured periodically to calculate tumor volume. Animal well-being, including body weight, was monitored throughout the study.

-

Endpoint Analysis: At the end of the treatment period, tumors were excised for further analysis, including immunohistochemical staining for CD31 to assess microvessel density.[1]

Corneal Angiogenesis Assay

This assay provides a direct functional measure of VEGF-induced angiogenesis.

-

Procedure: A VEGF-impregnated hydron pellet is implanted into the cornea of mice.[1]

-

Treatment: Animals received daily oral doses of CP-547,632 for 5 consecutive days.[1]

-

Evaluation: The extent of new blood vessel growth into the cornea was examined by slit lamp microscopy.[1]

Sponge Angiogenesis Assay

This model allows for the simultaneous evaluation of the inhibitory effects on angiogenesis induced by different growth factors.

-

Procedure: Surgical sponges soaked with either VEGF or bFGF were implanted bilaterally in animals.[1][3]

-

Treatment: Mice were treated with daily oral doses of CP-547,632 for 5 days.[1][3]

-

Evaluation: The extent of angiogenesis was quantified to determine the inhibitory activity of the compound against each growth factor.[1][3]

Conclusion

The preclinical data for CP-547,632 hydrochloride robustly demonstrates its potent anti-angiogenic and anti-tumor activities across a range of xenograft models. Its oral bioavailability and efficacy as a single agent in causing significant tumor growth inhibition, coupled with its ability to induce tumor regression in combination therapies, underscore its potential as a valuable therapeutic agent in oncology. The mechanism of action, centered on the inhibition of VEGFR-2 and FGFR-2, is well-supported by in vivo mechanistic studies. These findings provided a strong rationale for the clinical investigation of CP-547,632 for the treatment of human cancers.[2][4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of CP-547,632

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-547,632 is a potent, orally bioavailable inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase.[1] By targeting the VEGFR-2 signaling pathway, CP-547,632 shows potential in cancer therapy by inhibiting angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of CP-547,632, based on available preclinical and clinical data.

Preclinical Pharmacokinetics

Preclinical studies in mice have been conducted to evaluate the pharmacokinetic profile of CP-547,632. These studies are crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties and for establishing a dose-response relationship for its anti-angiogenic and antitumor effects.

Quantitative Data

| Species | Dose (Oral) | Plasma Concentration | Duration | Reference |

| Mouse | 50 mg/kg | > 500 ng/mL | 12 hours | [2] |

This data indicates that a single oral dose of 50 mg/kg in mice achieves plasma concentrations that are sustained above a therapeutically relevant threshold for at least 12 hours.[2]

Experimental Protocols

Pharmacokinetic and Pharmacodynamic Evaluation in Tumor-Bearing Mice

-

Animal Model: Athymic mice bearing NIH3T3/H-ras tumors.

-

Drug Formulation and Administration: CP-547,632 was formulated in 5% Gelucire and administered as a single oral dose of 50 mg/kg.

-

Sample Collection: Tumors and plasma were collected at various time points post-dose.

-

Analytical Method: Phosphorylated VEGFR-2 levels in tumor homogenates were measured by ELISA to assess the pharmacodynamic effect. Plasma concentrations of CP-547,632 were also determined.

-

Key Finding: The study established a dose-dependent inhibition of VEGFR-2 phosphorylation in tumors, correlating with the plasma concentrations of CP-547,632.

Human Pharmacokinetics

Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of CP-547,632 in patients with advanced solid tumors.

Quantitative Data

Detailed pharmacokinetic parameters from Phase I clinical trials are not fully available in published literature. However, a key parameter has been reported:

| Parameter | Value | Population | Reference |

| Half-life (t½) | ~32 hours | Patients with advanced non-small cell lung cancer |

This relatively long half-life suggests that sustained plasma concentrations can be maintained with once-daily dosing. It was also noted that oral doses of 150 mg or higher, administered once daily, achieve plasma concentrations that are within the range associated with anti-angiogenic effects in preclinical models.

Experimental Protocols

Phase I Dose-Escalation Study

-

Patient Population: Patients with advanced solid tumors.

-

Study Design: Dose-escalation study to determine the maximum tolerated dose (MTD) and to evaluate the pharmacokinetic profile.

-

Drug Administration: CP-547,632 administered orally on a continuous daily dosing schedule.

-

Pharmacokinetic Sampling: Serial blood samples were collected to determine the pharmacokinetic parameters of CP-547,632.

-

Key Findings: The study established the MTD and provided initial evidence of the drug's pharmacokinetic profile in humans, including its half-life.

Oral Bioavailability

CP-547,632 is described as an orally bioavailable inhibitor.[1] While the exact percentage of oral bioavailability in preclinical species or humans has not been reported in the available literature, the preclinical and clinical data demonstrating sustained plasma concentrations and biological activity after oral administration confirm its absorption from the gastrointestinal tract.

Several factors can influence the oral bioavailability of a drug like CP-547,632. These include its solubility, permeability across the intestinal wall, and susceptibility to first-pass metabolism in the gut and liver.

Conclusion

CP-547,632 is an orally active inhibitor of VEGFR-2 with a pharmacokinetic profile that supports its clinical development. Preclinical studies have demonstrated that oral administration leads to sustained plasma concentrations sufficient to inhibit the target in vivo. Early clinical data in cancer patients have established a half-life of approximately 32 hours, allowing for once-daily dosing. While detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and the precise oral bioavailability percentage are not fully available in the public domain, the existing data strongly indicate that CP-547,632 is well-absorbed orally and achieves biologically active concentrations. Further publication of detailed pharmacokinetic data from ongoing and future clinical trials will provide a more complete understanding of the clinical pharmacology of this promising anti-angiogenic agent.

References

The Inhibitory Effects of CP-547632 Hydrochloride on Endothelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547632 hydrochloride is a potent, orally bioavailable small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (bFGF) receptor tyrosine kinases.[1][2] Signaling through these receptors is a critical pathway for endothelial cell proliferation and migration, which are fundamental processes in angiogenesis, the formation of new blood vessels.[2] The inhibition of angiogenesis is a key strategy in cancer therapy. This technical guide provides an in-depth overview of the effects of CP-547632 on endothelial cell proliferation, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action and Quantitative Effects

CP-547632 is an ATP-competitive kinase inhibitor that effectively blocks VEGFR-2 kinase autophosphorylation.[1] It demonstrates potent inhibition of both VEGF- and bFGF-stimulated endothelial cell proliferation. The inhibitory activities of CP-547632 have been quantified in various in vitro and in vivo assays, as summarized in the table below.

Table 1: Quantitative Inhibitory Effects of this compound

| Assay Type | Target/Stimulus | Cell Line/Model | IC50 / EC50 | Reference |

| Kinase Autophosphorylation | VEGFR-2 | Enzyme Assay | 11 nM | [1][2] |

| Kinase Autophosphorylation | bFGF Receptor | Enzyme Assay | 9 nM | [2] |

| Whole Cell Phosphorylation | VEGF-stimulated VEGFR-2 | Porcine Aorta Endothelial Cells (PAE) expressing VEGFR-2 | 6 nM | [1][2] |

| Cell Proliferation (Thymidine Incorporation) | VEGF-stimulated | Human Umbilical Vein Endothelial Cells (HUVEC) | 14 nM | [1] |

| Cell Proliferation (Thymidine Incorporation) | bFGF-stimulated | Human Umbilical Vein Endothelial Cells (HUVEC) | 53 nM | [1] |

| In vivo Tumor VEGFR-2 Phosphorylation | NIH3T3/H-ras tumors in mice | In vivo | 590 ng/ml (plasma concentration) | [2] |

Signaling Pathway Inhibition

CP-547632 exerts its anti-proliferative effects by inhibiting the signaling cascade initiated by the binding of VEGF to its receptor, VEGFR-2, on endothelial cells. This inhibition prevents the downstream activation of pathways that lead to cell proliferation, migration, and survival.

Caption: VEGF signaling pathway in endothelial cells and the point of inhibition by CP-547632.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of CP-547632 on endothelial cell proliferation and survival.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Caption: Experimental workflow for the BrdU endothelial cell proliferation assay.

Methodology:

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Synchronization: Replace the growth medium with a serum-free or low-serum medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

-

Treatment: Aspirate the starvation medium and add fresh low-serum medium containing various concentrations of this compound. Incubate for 1-2 hours.

-

Stimulation: Add a final concentration of 10-50 ng/mL of VEGF or bFGF to the wells to stimulate proliferation.

-

BrdU Labeling: After 24-48 hours of stimulation, add BrdU labeling solution to each well and incubate for an additional 2-4 hours.

-

Fixation and Denaturation: Remove the labeling medium, fix the cells, and denature the DNA according to the manufacturer's protocol (e.g., using a fixing/denaturing solution or HCl).

-

Immunodetection: Incubate the cells with a peroxidase-conjugated anti-BrdU antibody.

-

Substrate Reaction: Add a substrate solution (e.g., TMB) and incubate until color development is sufficient. Stop the reaction with a stop solution.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Culture and Treatment: Culture HUVECs in 6-well plates until they reach 70-80% confluency. Treat the cells with CP-547632 at various concentrations for 24-48 hours.

-

Cell Harvest: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

Caption: Experimental workflow for the Annexin V apoptosis assay.

Methodology:

-

Cell Culture and Treatment: Culture endothelial cells in appropriate vessels and treat with CP-547632 as described for the cell cycle analysis.

-

Cell Harvest: Collect both the floating and adherent cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Conclusion

This compound is a potent inhibitor of VEGFR-2 and bFGF receptor kinases, leading to a significant reduction in endothelial cell proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the anti-angiogenic properties of this and similar compounds. The detailed methodologies and visual workflows offer a clear framework for conducting key in vitro assays to evaluate the efficacy and mechanism of action of anti-proliferative agents targeting endothelial cells.

References

The Role of CP-547632 Hydrochloride in Blocking the FGF Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547632 hydrochloride is a potent, orally bioavailable small molecule inhibitor that plays a crucial role in blocking the fibroblast growth factor (FGF) signaling pathway, a key regulator of cell proliferation, differentiation, angiogenesis, and survival. This technical guide provides an in-depth analysis of the mechanism of action of CP-547632, its inhibitory effects on the FGF signaling cascade, and detailed experimental protocols for its application in research settings. Quantitative data from various studies are summarized to offer a comprehensive understanding of its potency and efficacy.

Introduction to the FGF Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is a complex and highly regulated network essential for embryonic development, tissue homeostasis, and wound healing.[1] The pathway is initiated by the binding of FGF ligands to FGF receptors (FGFRs), a family of four receptor tyrosine kinases (FGFR1-4).[2] This binding, facilitated by heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[1][3]

The activation of FGFRs triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][4] These pathways ultimately lead to the regulation of gene expression and control of various cellular processes such as proliferation, survival, migration, and differentiation.[1] Aberrant activation of the FGF signaling pathway has been implicated in the pathogenesis of numerous diseases, including cancer, where it can drive tumor growth, angiogenesis, and drug resistance.[5][6]

Mechanism of Action of this compound

This compound is a novel isothiazole derivative that functions as a potent, ATP-competitive inhibitor of receptor tyrosine kinases.[7][8] Its primary targets are the vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (bFGF) kinases.[8][9] By competing with ATP for the binding site in the kinase domain, CP-547632 effectively blocks the autophosphorylation of these receptors and subsequent downstream signaling.[5][10]

The inhibitory action of CP-547632 is reversible and highly potent, with IC50 values in the nanomolar range for both VEGFR-2 and bFGF kinases.[7][9] This dual inhibitory activity makes it a powerful tool for studying and targeting pathways involved in angiogenesis and cell proliferation.

Figure 1. Mechanism of action of CP-547632 in blocking the FGF signaling pathway.

Quantitative Data Summary

The potency of this compound has been evaluated in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| bFGF Receptor | 9 | Kinase Assay | [8][9] |

| VEGFR-2 | 11 | Kinase Assay | [8][9] |

| Platelet-Derived Growth Factor Receptor β | >1000 | Kinase Assay | [10] |

| Epidermal Growth Factor Receptor | >1000 | Kinase Assay | [10] |

Table 1. In Vitro Kinase Inhibition Profile of CP-547632.

| Cell-Based Assay | IC50 (nM) | Cell Line | Stimulant | Reference |

| VEGFR-2 Phosphorylation | 6 | PAE cells expressing VEGFR-2 | VEGF | [8][10] |

| HUVEC Mitogenesis | 53 | HUVEC | bFGF | [10][11] |

| HUVEC Mitogenesis | 14 | HUVEC | VEGF | [10][11] |

Table 2. In Vitro Cellular Activity of CP-547632.

| In Vivo Model | EC50 | Assay | Reference |

| NIH3T3/H-ras tumor-bearing mice | 590 ng/mL (plasma concentration) | VEGFR-2 Phosphorylation Inhibition | [8] |

Table 3. In Vivo Efficacy of CP-547632.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-547632 against purified recombinant human FGF receptor kinase.

Materials:

-

Recombinant human FGFR kinase domain

-

This compound

-

ATP

-

Kinase buffer

-

Substrate peptide

-

96-well plates

-

Plate reader

Methodology:

-

Prepare serial dilutions of CP-547632 in DMSO.

-

Add the diluted compound to the wells of a 96-well plate.

-

Add the FGFR kinase and substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP. The concentration of ATP should be approximately the Km value for the specific enzyme.[11]

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes).[10]

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibody and luminescence).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Receptor Phosphorylation Assay

Objective: To assess the inhibitory effect of CP-547632 on FGF-stimulated FGFR phosphorylation in a cellular context.

Materials:

-

Cells expressing FGFR (e.g., porcine aortic endothelial cells transfected with FGFR)

-

This compound

-

Serum-free medium

-

bFGF

-

Lysis buffer

-

Anti-FGFR antibody

-

Anti-phosphotyrosine antibody

-

Western blotting reagents and equipment

Methodology:

-

Seed cells in culture plates and grow to 70-80% confluency.[12]

-

Serum-starve the cells for a specified period (e.g., 24 hours).

-

Treat the cells with various concentrations of CP-547632 for 1 hour at 37°C.[9]

-

Stimulate the cells with bFGF for a short period.

-

Wash the cells with ice-cold PBS and lyse them.[12]

-

Immunoprecipitate FGFR from the cell lysates using an anti-FGFR antibody.

-

Perform Western blot analysis on the immunoprecipitated proteins using an anti-phosphotyrosine antibody to detect phosphorylated FGFR.

-

Quantify the band densities to determine the IC50 value.

Figure 2. Workflow for a cell-based FGFR phosphorylation assay.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of CP-547632 in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human tumor cell line (e.g., Colo-205, DLD-1)[13]

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers

Methodology:

-

Inject human tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 75-150 mm³).[13]

-

Randomize mice into treatment and control groups.[12]

-

Administer CP-547632 orally once daily at various doses (e.g., 6.25-100 mg/kg).[13] The control group receives the vehicle.

-

Measure tumor volume with calipers 2-3 times per week.[12]

-

Monitor the body weight of the mice as an indicator of toxicity.[12]

-

Continue treatment for a predetermined duration (e.g., 10-24 days).[9]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Plot the mean tumor volume for each group over time to assess anti-tumor efficacy.[12]

Downstream Effects of FGF Signaling Blockade by CP-547632

The inhibition of FGFR by CP-547632 leads to the suppression of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT cascades.[5] This blockade results in several key cellular consequences:

-

Inhibition of Cell Proliferation: By blocking the mitogenic signals from FGF, CP-547632 inhibits the proliferation of endothelial cells and tumor cells that are dependent on this pathway.[10]

-

Inhibition of Angiogenesis: CP-547632 potently inhibits both bFGF- and VEGF-induced angiogenesis in vivo.[8][10] This anti-angiogenic effect is a critical component of its anti-tumor activity.

-

Induction of Apoptosis: In some contexts, the withdrawal of survival signals mediated by the FGF/FGFR axis can lead to the induction of apoptosis in tumor cells.

References

- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. anncaserep.com [anncaserep.com]

- 7. This compound (PAN-90806) | VEGFR inhibitor | CAS 252003-71-7 | Buy this compound (PAN-90806) from Supplier InvivoChem [invivochem.com]

- 8. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | FGFR | TargetMol [targetmol.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for CP-547632 Hydrochloride in Vivo Dosing for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the in vivo administration of CP-547632 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR), in various mouse models.[1][2]

Data Presentation

The following tables summarize quantitative data from preclinical studies of CP-547632 in mouse xenograft models.

Table 1: In Vivo Efficacy of CP-547632 in Mouse Xenograft Models

| Cancer Type | Mouse Model | Cell Line | Dosing Regimen | Administration Route | Key Findings |

| Colon Carcinoma | Athymic Mice | Colo-205 | 100 mg/kg, daily for 12 days | Oral (p.o.) | 85% tumor growth inhibition.[3][4] |

| Colon Carcinoma | Athymic Mice | DLD-1 | 100 mg/kg, daily for 9 days | Oral (p.o.) | 69% tumor growth inhibition.[3][4] |

| Breast Cancer | Athymic Mice | MDA-MB-231 | 100 mg/kg, daily for 24 days | Oral (p.o.) | 80% tumor growth inhibition, well-tolerated.[3] |

| Non-Small Cell Lung Carcinoma | Athymic Mice | EBC-1, H460 | 100 mg/kg, daily | Oral (p.o.) | Approximately 50% tumor growth inhibition.[3] |

| H-ras transformed NIH3T3 | Mice | NIH3T3/H-ras | Single dose of 50 mg/kg | Oral (p.o.) | ~50% inhibition of VEGFR-2 phosphorylation for 3 hours.[3] |

Table 2: Dose-Dependent Inhibition of Tumor Growth by CP-547632

| Mouse Model | Tumor Cell Line | Dose (mg/kg, p.o., daily) | % Tumor Growth Inhibition |

| Athymic Mice | Colo-205, DLD-1, MDA-MB-231 | 6.25 - 100 | Dose-dependent |

| Athymic Mice | DLD-1 | 100 | 69 |

| Athymic Mice | Colo-205 | 100 | 85 |

| Athymic Mice | MDA-MB-231 | 100 | 80 |

Table 3: Pharmacodynamic Effects of CP-547632 in an Angiogenesis Model

| Angiogenesis Model | Treatment | Dosing Regimen | Key Findings |

| Sponge Angiogenesis Model | VEGF-soaked sponge | 100 mg/kg, p.o., daily for 5 days | 71% inhibition of VEGF-induced angiogenesis.[3] |

| Sponge Angiogenesis Model | bFGF-soaked sponge | 100 mg/kg, p.o., daily for 5 days | 89% inhibition of bFGF-induced angiogenesis.[3] |

| Corneal Angiogenesis Model | VEGF-hydron pellet | 25 mg/kg, p.o., daily for 5 days | 75% inhibition of VEGF-induced angiogenesis.[3] |

| Corneal Angiogenesis Model | VEGF-hydron pellet | 100 mg/kg, p.o., daily for 5 days | Complete inhibition of VEGF-induced angiogenesis.[3][4] |

Signaling Pathway

CP-547632 is an ATP-competitive kinase inhibitor that targets VEGFR-2 and FGFR, key mediators of angiogenesis.[1][4] By blocking the autophosphorylation of these receptors, CP-547632 inhibits downstream signaling pathways crucial for endothelial cell proliferation and migration, ultimately leading to a reduction in tumor-associated angiogenesis and tumor growth.[1][4]

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Vehicle (e.g., sterile water, 0.5% methylcellulose, or as specified in the original study)

-

Sterile tubes

-

Vortex mixer

-

Balance

-

Oral gavage needles

Protocol:

-

Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice.

-

Weigh the calculated amount of this compound powder and place it in a sterile tube.

-

Add the appropriate volume of the vehicle to achieve the final desired concentration for oral gavage. The volume administered to each mouse is typically 100-200 µL.

-

Vortex the mixture thoroughly to ensure a uniform suspension. Prepare the formulation fresh daily before administration.

In Vivo Antitumor Efficacy Study in Xenograft Mouse Models

Materials and Animals:

-

Athymic nude mice (or other appropriate immunocompromised strain)

-

Human tumor cells (e.g., Colo-205, DLD-1, MDA-MB-231)

-

Matrigel (optional)

-

Sterile PBS

-

Syringes and needles for cell injection

-

Calipers

-

This compound formulation

-

Oral gavage needles

-

Anesthesia (for tumor implantation, if necessary)

Protocol:

-

Tumor Cell Implantation:

-

Culture the selected human tumor cells under standard conditions.

-

Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 75–150 mm³).[3][4]

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 7-10 mice per group).[3][4]

-

-

Drug Administration:

-

Monitoring and Endpoint:

-

Monitor the tumor volume and body weight of the mice throughout the study.

-

At the end of the treatment period, euthanize the mice and excise the tumors.

-

Weigh the tumors and calculate the percentage of tumor growth inhibition compared to the vehicle-treated group.

-

Pharmacodynamic Analysis of VEGFR-2 Phosphorylation

Materials:

-

Tumor-bearing mice treated with CP-547632

-

Anesthesia

-

Surgical tools for tumor excision

-

Liquid nitrogen

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-phospho-VEGFR-2, anti-total-VEGFR-2

-